4-Hydroxyclomiphene
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Overview
Description
4-Hydroxy-Enclomiphene is a derivative of enclomiphene, a nonsteroidal selective estrogen receptor modulator (SERM). Enclomiphene itself is one of the two stereoisomers of clomiphene, with the other being zuclomiphene. 4-Hydroxy-Enclomiphene is known for its anti-estrogenic properties and is primarily used in scientific research to understand its effects on hormonal regulation and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-Enclomiphene involves the hydroxylation of enclomiphene. This process can be achieved through various methods, including:
Microsomal Incubation: Enclomiphene is incubated with liver microsomes, leading to the formation of 4-Hydroxy-Enclomiphene.
Chemical Hydroxylation: Enclomiphene can be hydroxylated using specific reagents under controlled conditions to yield 4-Hydroxy-Enclomiphene.
Industrial Production Methods: While detailed industrial production methods for 4-Hydroxy-Enclomiphene are not widely documented, the process typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-Enclomiphene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to enclomiphene.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to enclomiphene.
Substitution: Formation of various substituted enclomiphene derivatives.
Scientific Research Applications
4-Hydroxy-Enclomiphene has several applications in scientific research:
Chemistry: Used to study the effects of hydroxylation on the chemical properties and reactivity of enclomiphene.
Biology: Investigated for its role in modulating estrogen receptors and its potential impact on hormonal regulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
4-Hydroxy-Enclomiphene exerts its effects by antagonizing estrogen receptors in the pituitary gland. This disruption of the negative feedback loop by estrogen leads to an increase in gonadotropin secretion, ultimately enhancing gonadal production of testosterone . The molecular targets include estrogen receptors, and the pathways involved are primarily related to the hypothalamic-pituitary-gonadal axis .
Comparison with Similar Compounds
Enclomiphene: The parent compound, known for its anti-estrogenic properties.
Zuclomiphene: The other stereoisomer of clomiphene, which is more estrogenic.
Clomiphene: A mixture of enclomiphene and zuclomiphene, used in fertility treatments.
Uniqueness: 4-Hydroxy-Enclomiphene is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Unlike enclomiphene, it has an additional hydroxyl group that can participate in various chemical reactions, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
104575-08-8 |
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Molecular Formula |
C26H28ClNO2 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
4-[(E)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+ |
InChI Key |
LTZHRTXXQIPLOH-OCEACIFDSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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